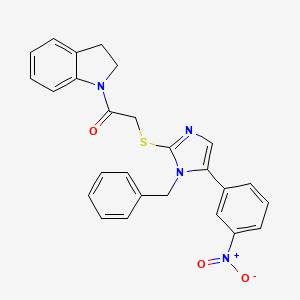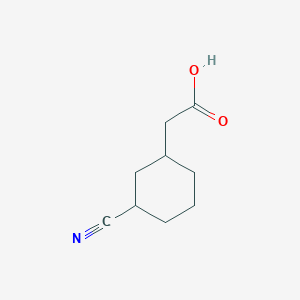
2-(3-氰基环己基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyanocyclohexyl)acetic acid is a chemical compound with the CAS Number: 1368387-53-4 . It has a molecular weight of 167.21 . The IUPAC name for this compound is (3-cyanocyclohexyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(3-Cyanocyclohexyl)acetic acid is1S/C9H13NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h7-8H,1-5H2,(H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(3-Cyanocyclohexyl)acetic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Cyanocyclohexyl)acetic acid, focusing on six unique fields:
Pharmaceutical Intermediates
2-(3-Cyanocyclohexyl)acetic acid is widely used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be a building block for the development of drugs, particularly those targeting neurological conditions. For example, it is an important intermediate in the synthesis of gabapentin, a medication used to treat epilepsy and neuropathic pain .
Biocatalysis and Enzyme Engineering
This compound is utilized in biocatalysis, where enzymes are employed to catalyze chemical reactions. Specifically, nitrilases can convert nitriles into carboxylic acids, and 2-(3-Cyanocyclohexyl)acetic acid serves as a substrate in these reactions. Research has focused on engineering nitrilase mutants to improve their efficiency and stability for industrial applications .
Agrochemical Development
In the agrochemical industry, 2-(3-Cyanocyclohexyl)acetic acid is used as a precursor for the synthesis of various agrochemicals. These compounds can act as herbicides, insecticides, or fungicides, contributing to the protection of crops and the enhancement of agricultural productivity .
Material Science
This compound is also explored in material science for the development of novel materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics, such as enhanced durability or specific reactivity .
Chemical Synthesis Research
In chemical synthesis, 2-(3-Cyanocyclohexyl)acetic acid is used as a reagent or starting material for the synthesis of more complex molecules. Its versatility allows researchers to explore new synthetic pathways and develop innovative chemical processes .
Biochemical Studies
Researchers use 2-(3-Cyanocyclohexyl)acetic acid in biochemical studies to understand enzyme mechanisms and substrate specificity. By studying how enzymes interact with this compound, scientists can gain insights into enzyme function and design more effective biocatalysts .
安全和危害
The safety information for 2-(3-Cyanocyclohexyl)acetic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
2-(3-cyanocyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h7-8H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZXCWLAYQRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

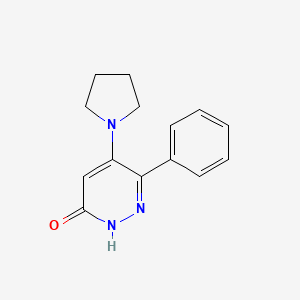
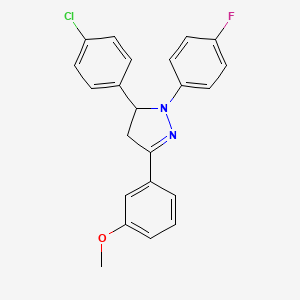
![[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2547662.png)


![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2547669.png)
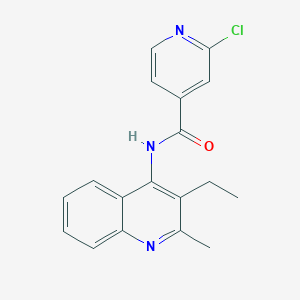
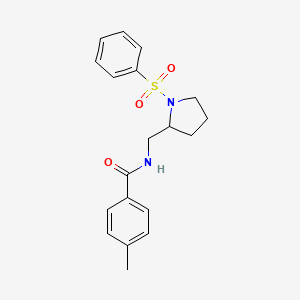
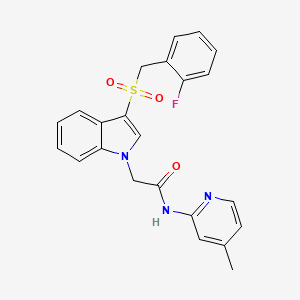
![1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547673.png)
![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2547674.png)
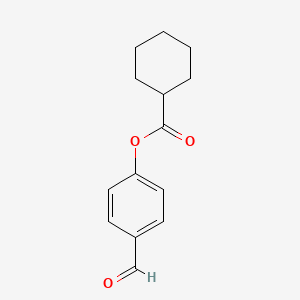
![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)
